molecular formula C15H20N2O2S2 B2798936 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1208453-04-6

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2798936
CAS No.: 1208453-04-6
M. Wt: 324.46
InChI Key: NWYBFXRAKVVQBW-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core substituted with a 2-(dimethylamino)-2-(thiophen-2-yl)ethyl group. Key structural features include:

  • Thiophen-2-yl moiety: A sulfur-containing heterocycle known for enhancing binding affinity in CNS-targeting drugs.
  • Dimethylamino group (-N(CH3)2): Improves solubility and bioavailability via protonation at physiological pH.
  • Molecular formula: C15H19N2O2S2 (calculated molecular weight: ~323.46 g/mol).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c1-17(2)14(15-9-6-10-20-15)11-16-21(18,19)12-13-7-4-3-5-8-13/h3-10,14,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYBFXRAKVVQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide, a compound with the molecular formula C14H20N2OS, has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N2OS
  • Molecular Weight : 264.3864 g/mol
  • CAS Number : 61595842

The compound exhibits various biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : It has been suggested that compounds similar to this compound may inhibit specific enzymes, which can lead to altered cellular functions and apoptosis in cancer cells .
  • Cytotoxicity : Studies indicate that the compound can induce cytotoxic effects on specific human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity is often linked to its ability to interfere with tubulin polymerization, a critical process in cell division .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines, particularly A549 and HeLa .
Enzyme Inhibition Potential to inhibit enzymes involved in cancer progression .
Cell Cycle Arrest Induces G1 cell cycle arrest in certain cancer cells .

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has shown that this compound demonstrates significant cytotoxicity against human cancer cell lines. For instance, a study indicated that this compound could effectively reduce cell viability in A549 and HeLa cells, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : The compound's mechanism of action was further elucidated through immunostaining studies, which revealed its localization within the Golgi apparatus of cells. This localization is crucial for its cytotoxic effects, as it appears to disrupt normal cellular functions leading to apoptosis .
  • Comparative Studies : In comparative studies with other compounds exhibiting similar structures, this compound was found to have a more pronounced effect on tumor cells compared to non-tumorigenic cell lines, highlighting its selective toxicity .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound likely increases electron density on the sulfonamide nitrogen, enhancing hydrogen-bonding capacity compared to non-aminated analogs .
  • Thiophene Contribution : The thiophen-2-yl group may engage in π-π stacking with aromatic residues in biological targets, a feature absent in simpler sulfonamides like tolylfluanid .
  • Molecular Weight and Bioavailability : At ~323 g/mol, the target compound falls within the optimal range for oral bioavailability, contrasting with higher-weight analogs (e.g., 426.59 g/mol in ) .

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